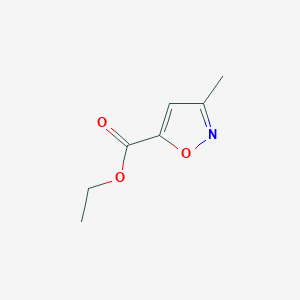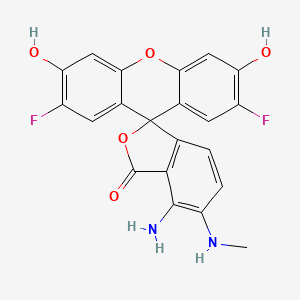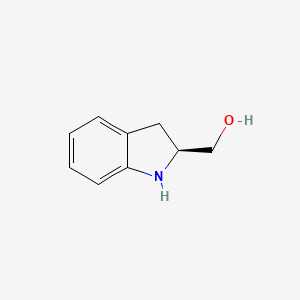
4'-Fluorochalcone
Vue d'ensemble
Description
4’-Fluorochalcone is a chemical compound with the molecular formula C15H11FO. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.
Applications De Recherche Scientifique
4’-Fluorochalcone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, 4’-Fluorochalcone is studied for potential therapeutic applications.
Mécanisme D'action
Target of Action
Chalcones, the class of compounds to which 4’-fluorochalcone belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
This compound forms a complex with iron (Fe3+) ions, serving as a highly selective cyanide anion probe via a turn-on fluorescence mechanism .
Biochemical Pathways
For instance, a study on a related compound, 3,4,5-trimethoxy-4’-fluorochalcone, showed that it could modulate the production of nitric oxide (NO) and prostaglandins in vivo .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 4’-Fluorochalcone is currently unknown .
Result of Action
Related chalcone compounds have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of chalcone compounds .
Analyse Biochimique
Cellular Effects
Chalcones, including 4’-Fluorochalcone, have been shown to exhibit a wide range of cellular effects. They can modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification
Molecular Mechanism
It is known that chalcones can interact with biomolecules and influence gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4’-Fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of 4’-Fluorochalcone may involve solvent-free methods to minimize waste and environmental impact. This can be achieved by grinding the reactants together in the presence of a base, eliminating the need for solvents and reducing the generation of hazardous materials .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Fluorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert 4’-Fluorochalcone into its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .
Comparaison Avec Des Composés Similaires
- 4’-Chlorochalcone
- 4’-Methoxychalcone
- 4’-Methylchalcone
Comparison: 4’-Fluorochalcone is unique due to the presence of the fluorine atom, which imparts distinct physical and chemical properties. The fluorine atom’s high electronegativity and small atomic radius enhance the compound’s biological activity and stability compared to its analogs with different substituents .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQSJQWRINEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032077 | |
| Record name | 4'-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-10-0 | |
| Record name | 4'-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4'-Fluorochalcone acts as a competitive inhibitor of sEH. [, , , , ] Research suggests that it binds to the catalytic site of the enzyme, preventing the binding and hydrolysis of its natural substrates, epoxides. [, ] Specifically, this compound oxide, a derivative of this compound, has been shown to covalently bind to Asp-333, a key amino acid residue within the catalytic triad of sEH. [, ] This interaction effectively blocks the enzyme's active site. []
A: Inhibiting sEH can lead to the accumulation of its substrates, such as epoxyeicosatrienoic acids (EETs), which have various biological activities, including anti-inflammatory and vasodilatory effects. [] Therefore, this compound, by inhibiting sEH, could potentially contribute to these beneficial effects.
A: this compound has the molecular formula C15H11FO and a molecular weight of 226.24 g/mol. []
A: this compound has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. [] These techniques provide insights into the functional groups, proton environments, and molecular mass of the compound, confirming its structure and purity.
A: this compound is primarily studied for its inhibitory properties rather than its catalytic activity. It acts as a competitive inhibitor of enzymes like sEH, interfering with their catalytic function. [, , , , ]
A: Research suggests that the presence of the α,β-unsaturated ketone moiety in the chalcone structure is crucial for its interaction with sEH. [, , ] Modifications to the aromatic rings, such as the introduction of different substituents, can influence the inhibitory potency and selectivity. For example, this compound exhibits stronger sEH inhibition compared to other chalcone derivatives. []
A: While some studies suggest this compound is not toxic to certain cell types at specific concentrations, [] comprehensive toxicological data is limited. Further research is necessary to fully understand its safety profile, potential adverse effects, and long-term consequences.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)






